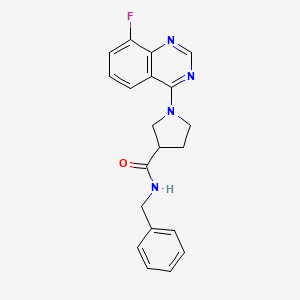![molecular formula C17H20N4O3 B7450730 N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450730.png)
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is commonly known as ABP688 and belongs to the class of piperidine carboxamides.
作用机制
ABP688 binds to the allosteric site of mGluR5, leading to the inhibition of receptor signaling. This mechanism of action has been confirmed by X-ray crystallography and mutagenesis studies. The inhibition of mGluR5 by ABP688 has been shown to reduce the release of dopamine in the striatum, which is a key mechanism underlying the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
ABP688 has been shown to have a range of biochemical and physiological effects in animal models. It has been reported to reduce locomotor activity and induce sedation in mice. In addition, ABP688 has been shown to have anxiolytic and antidepressant-like effects in rats. These effects are thought to be mediated by the inhibition of mGluR5 signaling in the brain.
实验室实验的优点和局限性
ABP688 has several advantages for use in laboratory experiments. It is a highly selective antagonist of mGluR5, which allows for the specific inhibition of this receptor subtype without affecting other receptors. In addition, ABP688 has good pharmacokinetic properties, including high brain penetration and a long half-life. However, there are also limitations to the use of ABP688 in laboratory experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise. In addition, the effects of ABP688 on mGluR5 signaling may be influenced by other factors, such as the presence of other neurotransmitters.
未来方向
There are several potential future directions for research on ABP688. One area of interest is the development of more potent and selective mGluR5 antagonists based on the chemical structure of ABP688. Another direction is the investigation of the effects of ABP688 on other neurotransmitter systems, such as the serotonergic and noradrenergic systems. Finally, the therapeutic potential of ABP688 for the treatment of neurological and psychiatric disorders warrants further investigation.
合成方法
The synthesis of ABP688 involves the reaction of 3-amino-6-bromo-1,2-benzoxazole with 1-(prop-2-enoyl)piperidine-4-carboxylic acid followed by the reduction of the resulting intermediate. This method is a multistep process that requires careful handling of reagents and optimization of reaction conditions.
科学研究应用
ABP688 has been extensively studied for its potential applications in neuroscience research. It is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in the modulation of synaptic plasticity and neurotransmitter release. ABP688 has been used to investigate the role of mGluR5 in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
属性
IUPAC Name |
N-[(3-amino-1,2-benzoxazol-6-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-2-15(22)21-7-5-12(6-8-21)17(23)19-10-11-3-4-13-14(9-11)24-20-16(13)18/h2-4,9,12H,1,5-8,10H2,(H2,18,20)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSWFBGCEPPEMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC3=C(C=C2)C(=NO3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-{[(4S)-8-fluoro-3,4-dihydro-2H-1-benzopyran-4-yl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450656.png)
![N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)
![1-[3-(3,4-dihydro-1H-isochromen-6-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B7450699.png)

![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)

![N-{2-[(1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidin-3-yl)formamido]ethyl}prop-2-enamide](/img/structure/B7450734.png)
![5-methyl-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]thiophene-3-carboxamide](/img/structure/B7450739.png)

![tert-butyl N-{2-fluoro-5-[2-(N-methylprop-2-enamido)acetamido]phenyl}carbamate](/img/structure/B7450752.png)
![(5-Ethyl-1,2-oxazol-3-yl)-[9-[2-(hydroxymethyl)-6-methylpyrimidin-4-yl]-3,9-diazabicyclo[4.2.1]nonan-3-yl]methanone](/img/structure/B7450758.png)
![tert-butyl N-methyl-N-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]propan-2-yl]carbamate](/img/structure/B7450766.png)
